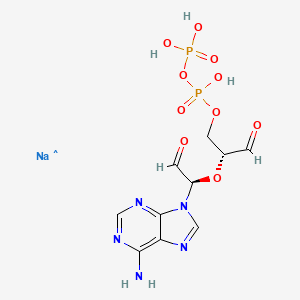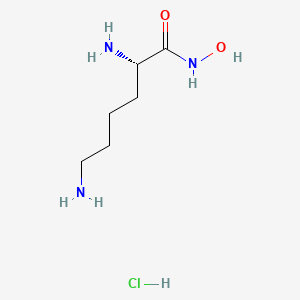
2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-
Vue d'ensemble
Description
2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-, commonly referred to as 6-NFQ, is an organic compound that is part of the quinolinone family. It is a yellow crystalline solid with a molecular formula of C9H5F3NO3 and a molecular weight of 221.14 g/mol. 6-NFQ is a versatile and important synthetic intermediate used in the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used in the synthesis of various heterocyclic compounds, such as quinoline, quinazoline, and quinoxaline derivatives.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Researchers have developed novel compounds and analyzed their structures to explore the potential applications of 2(1H)-Quinolinone derivatives. For example, a series of Schiff bases derived from 2-phenyl-3-amino-4(1H)-quinolinone demonstrated unique fluorescence properties, indicating potential use in materials science and imaging technologies (Trávníček, Buchtík, & Němec, 2014). Additionally, the synthesis and characterization of compounds with bromine and nitrobenzyl ligands have provided insights into their structural properties and potential applications in pharmacy, medicine, physics, and engineering (Michelini et al., 2019).
Material Science and Polymer Studies
The compound has also been used in material science, particularly in studying the polymer films. A prefluorescent quinoline-TEMPO sensor has been utilized to monitor free radical processes in poly(methyl methacrylate) (PMMA) films, showcasing the material's application in studying polymer degradation and stability (Aspée et al., 2003).
Molecular Interaction and DNA Studies
Investigations into the molecular interactions and DNA studies have revealed the potential biological implications of these compounds. Copper(II) mixed-ligand complexes with 2-phenyl-3-hydroxy-4(1H)-quinolinone have shown significant interactions with calf thymus DNA and the ability to cleave pUC19 DNA plasmid, indicating applications in genetic engineering and molecular biology (Buchtík et al., 2011).
Optical and Electronic Properties
The optical and electronic properties of 2(1H)-Quinolinone derivatives have been a subject of interest for potential applications in optoelectronics and sensing. The synthesis and characterization of Y-shaped tri-fluoromethyl substituted quinoxalines have shed light on their optical properties and potential applications in creating fluorescent materials (Rajalakshmi & Palanisami, 2020).
Propriétés
IUPAC Name |
6-nitro-4-(trifluoromethyl)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O3/c11-10(12,13)7-4-9(16)14-8-2-1-5(15(17)18)3-6(7)8/h1-4H,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJWOBFABPUFPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CC(=O)N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00582114 | |
| Record name | 6-Nitro-4-(trifluoromethyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- | |
CAS RN |
328956-38-3 | |
| Record name | 6-Nitro-4-(trifluoromethyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde](/img/structure/B1602393.png)


![N-[5-(Diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-[2-(methylamino)acetyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B1602398.png)



![4-Formylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1602405.png)




